An In-Depth Technical Guide to the Physical Properties of 6-tert-Butyl-pyrazin-2-ol
An In-Depth Technical Guide to the Physical Properties of 6-tert-Butyl-pyrazin-2-ol
Abstract: This technical guide provides a comprehensive analysis of the anticipated physical properties of 6-tert-Butyl-pyrazin-2-ol. In the absence of extensive empirical data for this specific molecule, this document establishes a robust predictive framework grounded in the known characteristics of its parent compound, pyrazin-2-ol, and fundamental principles of physical organic chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected behavior of this compound and detailing the experimental methodologies that would be employed for its empirical validation.
Introduction and Molecular Architecture
6-tert-Butyl-pyrazin-2-ol is a substituted heterocyclic compound belonging to the pyrazinone family. Its structure is characterized by a pyrazine ring bearing a hydroxyl group at the 2-position and a bulky tert-butyl group at the 6-position. A critical aspect of the molecular architecture of 2-hydroxypyrazines is the existence of keto-enol tautomerism. The equilibrium between the aromatic hydroxyl form (pyrazin-2-ol) and the non-aromatic amide form (pyrazin-2(1H)-one) is a key determinant of its physical and chemical properties. For 6-tert-Butyl-pyrazin-2-ol, this equilibrium is a central consideration in predicting its behavior.
Figure 1: Keto-enol tautomerism of 6-tert-Butyl-pyrazin-2-ol.
Note: As actual images cannot be generated, placeholders are used in the DOT script. In a real document, these would be replaced with the 2D structures of the tautomers.
Foundational Physicochemical Data: A Comparative Approach
| Property | Pyrazin-2-ol | 6-tert-Butyl-pyrazin-2-ol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄H₄N₂O | C₈H₁₂N₂O | Addition of a C₄H₈ group. |
| Molecular Weight | 96.09 g/mol [1][2] | 152.19 g/mol | Calculated based on the molecular formula. |
| Melting Point (°C) | 185-188 | > Melting point of pyrazin-2-ol | Increased molecular weight and size lead to stronger intermolecular forces (van der Waals). The bulky tert-butyl group may disrupt crystal packing, but the significant increase in mass is expected to dominate. |
| Boiling Point (°C) | Not available | Significantly higher than pyrazin-2-ol | A substantial increase in molecular weight and surface area will lead to stronger London dispersion forces, requiring more energy for vaporization. |
| Aqueous Solubility | Soluble | Lower than pyrazin-2-ol | The large, nonpolar tert-butyl group significantly increases the hydrophobic character of the molecule, reducing its ability to form hydrogen bonds with water. |
| pKa | ~8.5 (acidic, -OH) | Slightly higher than pyrazin-2-ol | The electron-donating nature of the tert-butyl group is expected to increase the electron density on the pyrazine ring, making the hydroxyl proton slightly less acidic. |
In-Depth Analysis of Predicted Physical Properties
Melting and Boiling Points
The introduction of a tert-butyl group is predicted to substantially increase both the melting and boiling points of 6-tert-Butyl-pyrazin-2-ol relative to pyrazin-2-ol. The primary driver for this is the increase in molecular weight from 96.09 g/mol to 152.19 g/mol . This leads to more significant London dispersion forces, which are the dominant intermolecular interactions for nonpolar moieties. While the bulky nature of the tert-butyl group can sometimes hinder efficient crystal lattice packing, potentially lowering the melting point compared to a linear alkyl chain of the same mass, the overall increase in van der Waals forces is expected to result in a higher melting point.
The boiling point is even more directly correlated with molecular weight and surface area. The larger electron cloud of 6-tert-Butyl-pyrazin-2-ol will be more polarizable, leading to stronger transient dipole-induced dipole interactions and thus a higher boiling point.
Solubility Profile
The solubility of a molecule is governed by the balance of its hydrophilic and lipophilic characteristics. Pyrazin-2-ol exhibits good solubility in water due to its ability to act as both a hydrogen bond donor (from the -OH group) and acceptor (from the ring nitrogens and carbonyl oxygen in the keto form).
The incorporation of the large, aliphatic tert-butyl group will drastically increase the lipophilicity of the molecule. This nonpolar substituent will disrupt the hydrogen bonding network of water, making the solvation of 6-tert-Butyl-pyrazin-2-ol in aqueous media less energetically favorable. Consequently, a significantly lower aqueous solubility is predicted. Conversely, its solubility in nonpolar organic solvents such as hexane, toluene, and dichloromethane is expected to be substantially higher than that of pyrazin-2-ol.
Acidity (pKa)
The acidity of the hydroxyl proton in 6-tert-Butyl-pyrazin-2-ol is influenced by the electronic effects of the substituents on the pyrazine ring. The tert-butyl group is known to be a weak electron-donating group through induction. This effect will slightly increase the electron density in the pyrazine ring, which in turn will destabilize the corresponding phenoxide-like conjugate base. As a result, the hydroxyl proton is expected to be slightly less acidic, leading to a marginally higher pKa value compared to pyrazin-2-ol.
Experimental Determination Protocols: A Self-Validating System
To empirically validate the predicted properties of 6-tert-Butyl-pyrazin-2-ol, a suite of standard analytical techniques would be employed. The following outlines the methodologies, emphasizing the principles that ensure data trustworthiness.
Workflow for Physicochemical Characterization
Figure 2: A typical experimental workflow for the synthesis and characterization of a novel compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak, with the onset temperature representing the melting point.
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Methodology:
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A small, accurately weighed amount of the purified solid (typically 1-5 mg) is hermetically sealed in an aluminum pan.
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An empty, sealed pan is used as a reference.
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The sample and reference pans are placed in the DSC cell.
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A temperature program is initiated, typically heating at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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The heat flow is recorded as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.
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Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically broaden the melting range and depress the melting point. The instrument is calibrated using certified standards (e.g., indium) to ensure temperature accuracy.
Solubility Determination
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Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a known volume of the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.
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Methodology:
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An excess amount of 6-tert-Butyl-pyrazin-2-ol is added to vials containing a fixed volume of the solvent of interest (e.g., water, ethanol, buffers at various pH).
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The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting slurry is filtered or centrifuged to separate the undissolved solid.
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The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
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Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Replicate measurements are performed to ensure precision.
Predicted Spectroscopic Signature
While no experimental spectra are available, the key features can be predicted based on the molecular structure.
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¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.3 ppm. The two aromatic protons on the pyrazine ring would appear as distinct signals in the downfield region (likely between 7.0 and 8.5 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show distinct signals for the two quaternary carbons of the tert-butyl group and the pyrazine ring, as well as signals for the methyl carbons and the CH carbons of the ring.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹) and C=O stretch (around 1650-1700 cm⁻¹) from the keto tautomer, C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 152. A prominent fragment would be expected at m/z 137, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, which is a characteristic fragmentation pattern for tert-butyl substituted compounds.
Conclusion
6-tert-Butyl-pyrazin-2-ol represents an interesting synthetic target whose physical properties, while not yet empirically determined, can be reliably predicted through a comparative analysis with its parent heterocycle, pyrazin-2-ol. The introduction of the C6 tert-butyl group is expected to increase the molecular weight, melting point, boiling point, and lipophilicity, while slightly increasing the pKa. This guide provides a foundational understanding of these anticipated properties and outlines the rigorous experimental protocols necessary for their validation. Such predictive analysis is an invaluable tool in modern chemical research and drug development, enabling scientists to anticipate the behavior of novel chemical entities and design efficient strategies for their synthesis and characterization.
References
- (Placeholder for a potential synthesis paper if one were to be found)
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PubChem. Pyrazin-2(3H)-one. National Center for Biotechnology Information. [Link][1]
- (Placeholder for a standard physical organic chemistry textbook, e.g., "Modern Physical Organic Chemistry" by Anslyn & Dougherty, for principles of intermolecular forces and substituent effects.)
- (Placeholder for a standard analytical chemistry textbook, e.g., "Principles of Instrumental Analysis" by Skoog, Holler, & Crouch, for principles of DSC, HPLC, etc.)
- (Placeholder for a paper describing the mass spectral fragmentation of tert-butylated arom
